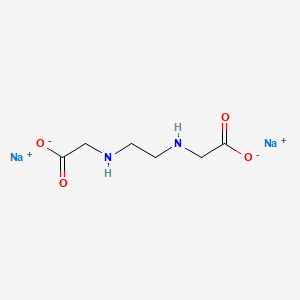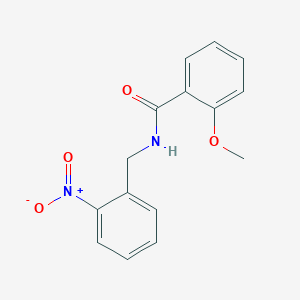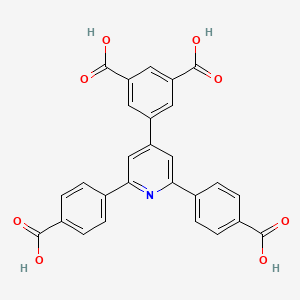
5-(2,6-Bis(4carboxyphenyl)pyridin-4-yl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid is a complex organic compound with the molecular formula C27H17NO8 and a molecular weight of 483.43 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxyphenyl groups and an isophthalic acid moiety. It is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Métodos De Preparación
The synthesis of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with carboxyphenyl groups: The pyridine ring is then substituted with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Introduction of the isophthalic acid moiety: Finally, the isophthalic acid moiety is introduced through a series of condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Análisis De Reacciones Químicas
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid involves its ability to form stable complexes with metal ions through coordination bonds . The carboxylate groups and the nitrogen atom in the pyridine ring act as coordination sites, allowing the compound to bind to metal ions and form extended network structures . These interactions are crucial for its applications in MOFs and COFs .
Comparación Con Compuestos Similares
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)isophthalic acid: This compound has a similar structure but lacks the carboxyphenyl groups, making it less versatile in forming extended network structures.
1,3-Benzenedicarboxylic acid:
The uniqueness of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid lies in its ability to form stable and versatile coordination complexes, making it highly valuable in the synthesis of advanced materials .
Propiedades
Fórmula molecular |
C27H17NO8 |
|---|---|
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
5-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H17NO8/c29-24(30)16-5-1-14(2-6-16)22-12-19(18-9-20(26(33)34)11-21(10-18)27(35)36)13-23(28-22)15-3-7-17(8-4-15)25(31)32/h1-13H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
YTTBBSGJDLKVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


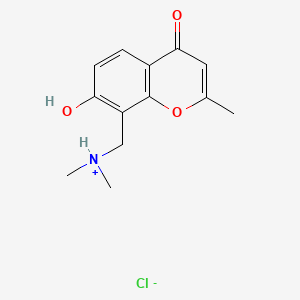
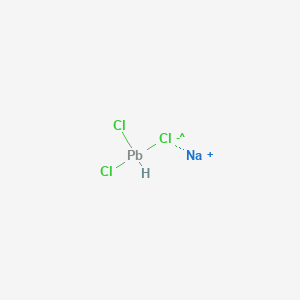
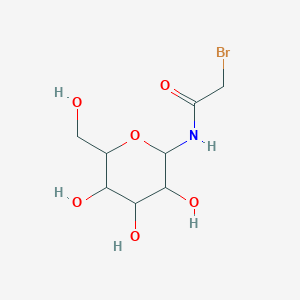
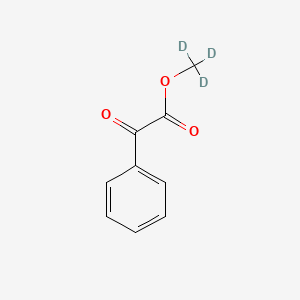
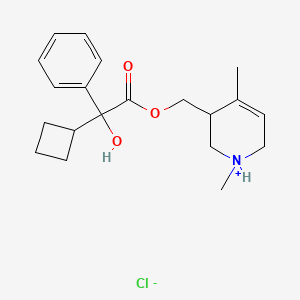
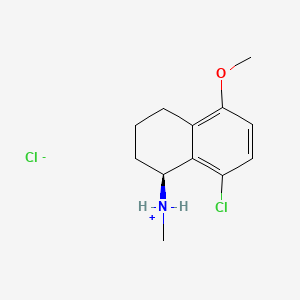

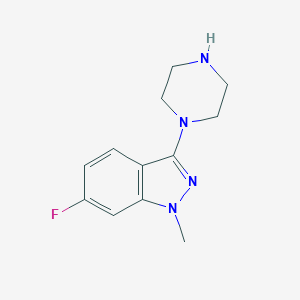
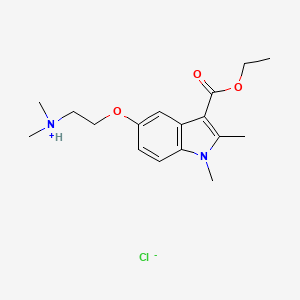
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
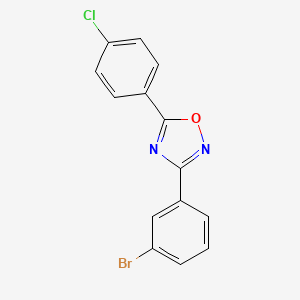
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
